molecular formula C22H22ClN3O4S B6545555 N-[4-({[2-(3-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 946305-90-4

N-[4-({[2-(3-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B6545555
CAS RN: 946305-90-4
M. Wt: 459.9 g/mol
InChI Key: PYFDLHPVZQSUSC-UHFFFAOYSA-N
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Description

N-[4-({[2-(3-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-({[2-(3-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is 459.1019551 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and compatibility with various functional groups. The success of SM coupling hinges on the transmetalation between palladium and organoboron reagents. In this context, the compound serves as an organoboron reagent, facilitating the formation of C–C bonds. Its stability, ease of preparation, and environmentally benign nature contribute to its popularity in synthetic chemistry .

Antimicrobial and Anticancer Research

Efforts to combat drug resistance have led researchers to explore the pharmacological activities of derivatives related to your compound. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and investigated for their antimicrobial and anticancer properties. These studies aim to identify potential leads for novel drugs .

Quinazoline Derivatives

The compound’s structure suggests potential interactions with quinazoline derivatives. Researchers have synthesized 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide derivatives, which could serve as precursors for further transformations. These derivatives may find applications in medicinal chemistry or materials science .

Bioconjugation and Imaging

Functionalized benzamides are commonly used for bioconjugation and imaging purposes. Researchers might explore attaching this compound to biomolecules (e.g., antibodies) for targeted drug delivery or diagnostic imaging.

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H Abstract: To combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. Read more Quinazoline derivatives were treated with chloroacetyl chloride to produce the 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide derivatives. Final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate. Read more

properties

IUPAC Name

N-[4-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-29-18-9-15(10-19(12-18)30-2)21(28)26-22-25-17(13-31-22)11-20(27)24-7-6-14-4-3-5-16(23)8-14/h3-5,8-10,12-13H,6-7,11H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFDLHPVZQSUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[2-(3-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

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